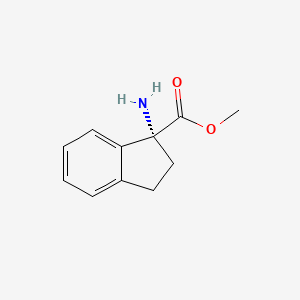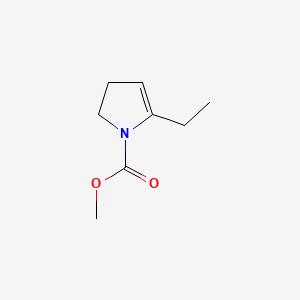
Cellular tumor antigen P53 (361-382) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The Cellular tumor antigen P53, also known as TP53, is a protein that plays a crucial role in preventing cancer formation, thus, it is often referred to as the "guardian of the genome" . It is a transcription factor that regulates the expression of numerous genes involved in cell cycle arrest, DNA repair, apoptosis, and senescence .
Synthesis Analysis
The TP53 gene, which encodes the p53 protein, is the most frequently mutated gene in human cancers . The p53 protein plays a central role in responding to DNA damage and determines the outcome of the DNA damage checkpoint response by regulating cell cycle arrest and apoptosis . Dysfunctional p53 results in cells that, despite a damaged genome, continue to proliferate, thus fueling malignant transformation .Chemical Reactions Analysis
The p53 protein is involved in a variety of chemical reactions within the cell. It is known to mediate tumor suppressor function, leading an antioxidant response to maintain genome integrity and to prevent the activation of oxidative stress-activated signaling pathways leading cell proliferation, such as PI3K-Akt and mTOR .Physical And Chemical Properties Analysis
The p53 protein is a transcription factor with a molecular weight closer to 44 kilodaltons . It is kept in an inhibited state at low levels in the cell until it is required. Environmental stress, abnormal metabolic activity, genetic damage, and advanced ageing can all trigger the protein’s activation .Safety And Hazards
Mutations in the TP53 gene, which result in a dysfunctional p53 protein, are associated with an increased risk of developing cancer . Approximately half of all human malignancies are associated with p53 mutations . Therefore, maintaining the proper function of the p53 protein is crucial for preventing cancer.
Future Directions
There are promising avenues for therapeutic strategies targeting the p53 protein. These include molecules that neutralize the disruptive effects of specific p53 mutations or that counteract the excessive inhibition of p53 seen in some tumors . Further investigation in a wider range of cancer types could provide important guidance in the construction of chimeric antigen receptor (CAR)-T cell therapies and p53 vaccines that deliver wild-type p53 to immune cells .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBUEAWZVGEPM-NIPIXROFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H157N39O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2253.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peptide 46 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B573839.png)
![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)
![1H,3H-Pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazole](/img/structure/B573841.png)
![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)

